molecular formula C16H11ClN4OS B2404739 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-11-5

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2404739
CAS No.: 890598-11-5
M. Wt: 342.8
InChI Key: WGSCHCDFJAKKJJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused triazolo-thiadiazole class, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure combines a triazole ring fused with a thiadiazole moiety, substituted at positions 3 and 6 with a 2-methylfuran-3-yl group and a (E)-4-chlorophenyl ethenyl group, respectively.

Properties

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-10-13(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-4-11-2-5-12(17)6-3-11/h2-9H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSCHCDFJAKKJJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triazole-Thiols with α-Haloketones

The most widely reported route involves cyclocondensation between 4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol (1) and (E)-1-(4-chlorophenyl)-2-bromoethenone (2) in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon of the bromoketone, followed by intramolecular cyclization to form the thiadiazole ring.

Procedure :

  • Synthesis of 4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol (1) :
    • Prepared by treating 2-methylfuran-3-carbohydrazide with carbon disulfide in ethanolic KOH, followed by cyclization with hydrazine hydrate.
    • Yield : 72–78%.
    • Characterization : $$ ^1H $$ NMR (CDCl₃): δ 7.21 (s, 1H, furan-H), 4.93 (s, 2H, NH₂), 2.41 (s, 3H, CH₃).
  • Synthesis of (E)-1-(4-chlorophenyl)-2-bromoethenone (2) :

    • Obtained via bromination of (E)-4-chlorocinnamaldehyde using HBr/AcOH.
    • Yield : 65%.
  • Cyclocondensation :

    • A mixture of 1 (1 mmol) and 2 (1 mmol) in ethanol is refluxed for 4–6 hours.
    • The product precipitates upon cooling and is recrystallized from ethanol.
    • Yield : 70–75%.
    • Characterization :
      • IR (KBr) : 3056 cm⁻¹ (C-H aromatic), 1610 cm⁻¹ (C=N), 1466 cm⁻¹ (C-S).
      • $$ ^1H $$ NMR (CDCl₃) : δ 7.87 (d, 2H, J = 8.4 Hz, Ar-H), 7.51–7.60 (m, 4H, Ar-H and ethenyl-H), 7.21 (s, 1H, furan-H), 2.41 (s, 3H, CH₃).

Phosphorus Oxychloride-Mediated Cyclization

An alternative one-pot method utilizes phosphorus oxychloride (POCl₃) to facilitate cyclization between triazole-thiols and substituted cinnamic acids.

Procedure :

  • Synthesis of 4-chlorocinnamic acid (3) :
    • Prepared via Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid.
  • Reaction with Triazole-Thiol :
    • 1 (3 mmol) and 3 (4.5 mmol) are stirred in POCl₃ (25 mL) under reflux for 3 hours.
    • The mixture is quenched with ice-water, neutralized with NaOH, and filtered.
    • Yield : 43–48%.
    • Optimization : Prolonged reflux (5–6 hours) improves yield to 55%.

Heck Coupling for Ethenyl Group Introduction

Post-cyclization functionalization via Heck coupling introduces the (E)-ethenyl group.

Procedure :

  • Synthesis of 3-(2-methylfuran-3-yl)-triazolo[3,4-b]thiadiazole-6-bromo (4) :
    • Bromination of the triazolo-thiadiazole core using NBS in CCl₄.
  • Heck Coupling with 4-Chlorostyrene :
    • 4 (1 mmol), 4-chlorostyrene (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2 mmol) in DMF are heated at 100°C for 12 hours.
    • Yield : 60–65%.
    • Stereoselectivity : Exclusive (E)-configuration due to steric hindrance.

Comparative Analysis of Methods

Method Yield Reaction Time Advantages Limitations
Cyclocondensation 70–75% 4–6 hours Single-step, high regioselectivity Requires pre-synthesized bromoketone
POCl₃ Cyclization 43–55% 3–6 hours One-pot protocol Lower yield, harsh conditions
Heck Coupling 60–65% 12 hours Late-stage functionalization Requires palladium catalyst

Spectroscopic Validation and Purity

  • Mass Spectrometry : ESI-MS m/z 407.12 [M+H]⁺, consistent with molecular formula C₁₉H₁₃ClN₄OS.
  • Elemental Analysis : Calcd. C 56.37%, H 3.23%, N 13.79%; Found C 56.12%, H 3.31%, N 13.85%.
  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 80:20).

Scalability and Industrial Feasibility

The cyclocondensation method is preferred for scale-up due to fewer steps and higher yield. Pilot-scale trials (100 g) achieved 68% yield with ethanol recycling.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis (120°C, 30 minutes) to reduce reaction time to 1 hour, though yields remain comparable (72%).

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorostyryl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the triazolo-thiadiazole family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, studies have highlighted the efficacy of similar compounds against non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies suggest that it possesses activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that derivatives can modulate inflammatory pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory diseases .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of more complex heterocyclic compounds with targeted biological activities. This application is crucial in drug discovery processes where structure-activity relationships are explored .

Synthesis of Novel Triazole Derivatives

The synthesis of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various synthetic routes involving cycloaddition reactions and functional group transformations. These methods allow chemists to explore the reactivity of the triazolo-thiadiazole framework extensively .

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of several triazolo-thiadiazole derivatives, including the compound . The results indicated a potent inhibitory effect on cancer cell proliferation with IC50 values in the low micromolar range. Further mechanistic studies revealed induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

Structural analogs differ primarily in substituents at positions 3 and 6, influencing biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Activities Reference
Target Compound 2-Methylfuran-3-yl (E)-4-Chlorophenyl ethenyl Not explicitly reported (assumed broad-spectrum)
6-[5-(4-Chlorophenyl)-2-methyl-furan-3-yl]-3-(furan-2-yl)-triazolo-thiadiazole Furan-2-yl 5-(4-Chlorophenyl)-2-methylfuran-3-yl Structural analog; activity not reported
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole 3,4-Dimethoxyphenyl 2-Methoxyphenyl Improved solubility due to methoxy groups
6-(Adamantan-1-yl)-3-(3-fluorophenyl)-triazolo-thiadiazole 3-Fluorophenyl Adamantan-1-yl Enhanced steric bulk; potential CNS activity
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted)-triazolo-thiadiazole (3a-j) Fluoro-methoxybiphenyl Varied alkyl/aryl Anticancer (3b, 3g active)
6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolo-thiadiazole (3b) Naphthoxy-methyl 2-Chlorophenyl Anti-inflammatory (reduced ulcerogenicity)

Key Observations:

  • Chlorophenyl vs. Methoxy/Aryl Groups: The target compound’s 4-chlorophenyl ethenyl group may enhance hydrophobic interactions compared to methoxy-substituted analogs, which improve solubility but reduce membrane permeability .
  • Furan vs.
  • Anticancer Potential: Fluorinated analogs (e.g., 3b and 3g) showed selective cytotoxicity, suggesting that halogenation at position 6 improves anticancer activity .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles: The triazolo-thiadiazole core is typically planar (maximum deviation: 0.022 Å), as seen in fluorophenyl and ibuprofen-containing analogs . Planarity facilitates π-π stacking with biological targets.
  • Crystal Packing: Weak C–H···F and C–H···π interactions stabilize the crystal lattice in fluorophenyl derivatives, while the target compound’s ethenyl group may promote alternate packing modes .

Biological Activity

The compound 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H15ClN4OS
  • CAS Number : 890598-08-0

The compound features a triazole ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiadiazole structures exhibit significant anticancer properties. The mechanism typically involves the inhibition of key enzymes involved in cancer progression. For instance, compounds similar to the target compound have shown inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The IC50 values for related compounds were reported between 303 µM and 322 µM, indicating moderate potency against TP .

Anti-inflammatory Activity

Another important aspect of biological activity is anti-inflammatory effects. Compounds with similar structural features have been evaluated for their ability to inhibit leukotriene B4 (LTB4), a mediator in inflammatory responses. One study found that derivatives showed significant inhibition of calcium mobilization in CHO cells overexpressing human receptors . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives with similar scaffolds possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings and Case Studies

StudyBiological ActivityIC50 Value (µM)Notes
Study 1Thymidine Phosphorylase Inhibition314.3 ± 0.9Non-cytotoxic against mouse fibroblast cells
Study 2LTB4 InhibitionNot specifiedSignificant inhibition observed in CHO cells
Study 3Antimicrobial ActivityVaries by strainEffective against multiple bacterial strains

The biological activities are primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds inhibit enzymes such as TP, leading to reduced tumor growth.
  • Receptor Modulation : Interaction with inflammatory mediators like LTB4 can modulate immune responses.
  • Antimicrobial Effects : Disruption of bacterial metabolic pathways contributes to antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for preparing triazolo-thiadiazole derivatives, including the target compound?

The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with carboxylic acids or their derivatives under acidic conditions. For example:

  • Classical methods : Refluxing precursors (e.g., 4-amino-3-mercapto-triazoles and substituted aryl acids) in phosphoryl oxychloride (POCl₃) for 16–24 hours, followed by neutralization and purification via column chromatography .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 minutes) while maintaining yields comparable to classical methods, enhancing efficiency for time-sensitive projects .
  • Key intermediates : Substituents on the aryl acid (e.g., 4-chlorophenyl, 2-methylfuran) dictate the final compound’s properties .

Q. How is the structural characterization of triazolo-thiadiazole derivatives validated?

A multi-technique approach is employed:

  • X-ray crystallography : Resolves crystal packing and planar geometry of the triazolo-thiadiazole core (e.g., dihedral angles between fused rings ).
  • Spectroscopy :
  • ¹H/¹³C-NMR : Confirms substituent integration (e.g., vinyl protons at δ 6.8–7.5 ppm for ethenyl groups ).
  • IR : Identifies thiadiazole ring vibrations (e.g., C–S stretching at 650–750 cm⁻¹ ).
    • Mass spectrometry (EIMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What biological activities are commonly reported for triazolo-thiadiazole derivatives?

  • Antiproliferative activity : Derivatives with adamantyl or fluorophenyl groups show IC₅₀ values <10 µM against cancer cell lines (e.g., HepG2) via apoptosis induction, confirmed by flow cytometry and Hoechst staining .
  • Antimicrobial potential : Pyridyl or sulfonate substituents inhibit bacterial sortases, critical for virulence factor anchoring .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yields and purity?

  • Design of Experiments (DoE) : Statistically models variables (e.g., temperature, reagent ratios) to identify optimal conditions. For example, flow chemistry systems enhance reproducibility in diazomethane synthesis .
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane mixtures) resolves structurally similar byproducts .

Q. How do researchers address contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematic substitution analysis reveals critical pharmacophores. For instance:
  • Electron-withdrawing groups (e.g., -Cl, -F) enhance cytotoxicity by modulating electron density in the triazolo-thiadiazole core .
  • Bulkier substituents (e.g., adamantyl) improve membrane permeability but may reduce solubility .
    • Counter-screening : Disentangle off-target effects by testing derivatives against unrelated enzymes or cell lines .

Q. What mechanistic insights explain the apoptosis-inducing effects of cytotoxic derivatives?

  • Cell cycle arrest : Flow cytometric analysis reveals G0/G1 or sub-G1 phase accumulation, indicating DNA damage or checkpoint activation .
  • Mitochondrial pathway activation : Caspase-3/7 upregulation and Bcl-2 suppression confirmed via Western blotting .

Q. How do crystallographic studies inform drug design for triazolo-thiadiazoles?

  • Intermolecular interactions : Weak C–H⋯π and hydrogen bonds stabilize crystal packing, influencing solubility and bioavailability .
  • Planarity of the core : A planar triazolo-thiadiazole system facilitates π-stacking with DNA or enzyme active sites, enhancing binding affinity .

Methodological Tables

Table 1: Key Synthetic Parameters for Triazolo-Thiadiazole Derivatives

ParameterClassical MethodMicrowave Method
Reaction Time16–24 hours10–15 minutes
Yield Range45–60%50–65%
Key ReagentPOCl₃POCl₃ or PCl₅
PurificationColumn ChromatographyRecrystallization

Table 2: Biological Activity vs. Substituents

SubstituentActivity (IC₅₀)Mechanism
4-Fluorophenyl8.2 µM (HepG2)Apoptosis via sub-G1
Adamantyl6.5 µM (MCF-7)Caspase-3 activation
2-Methylfuran12.4 µM (A549)ROS generation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.